
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO. It features a six-membered ring structure containing both nitrogen and oxygen atoms, making it a morpholine derivative. The presence of trifluoromethyl and methyl groups adds to its unique chemical properties .
Métodos De Preparación
The synthesis of cis-2-trifluoromethyl-6-methylmorpholine can be achieved through various methods. One common approach involves the reaction of 2,6-dimethylmorpholine with trifluoromethylating agents under controlled conditions. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield .
Análisis De Reacciones Químicas
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl or methyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its role as a building block for drug development.
Mecanismo De Acción
The mechanism of action of cis-2-trifluoromethyl-6-methylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity and influence various biochemical pathways, making it a versatile tool in research .
Comparación Con Compuestos Similares
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine can be compared with other morpholine derivatives such as:
2,6-Dimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Trifluoromethylmorpholine: Similar structure but without the additional methyl group, leading to variations in its applications and effectiveness.
6-Methylmorpholine: Contains only the methyl group, making it less versatile compared to cis-2-trifluoromethyl-6-methylmorpholine.
These comparisons highlight the unique properties of cis-2-trifluoromethyl-6-methylmorpholine, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H10F3NO |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
BPVZRPRBZRIGRK-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1CNC[C@H](O1)C(F)(F)F |
SMILES canónico |
CC1CNCC(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


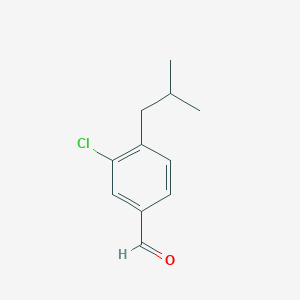

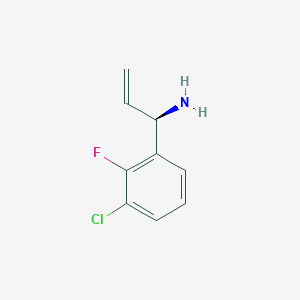

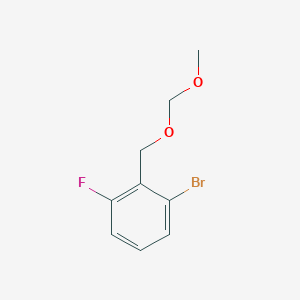

![2-[Hydroxy(4-methoxyphenyl)methylidene]-5-(propan-2-yl)thiophen-3(2H)-one](/img/structure/B8616202.png)
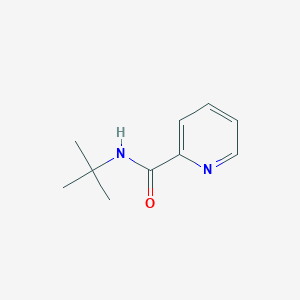
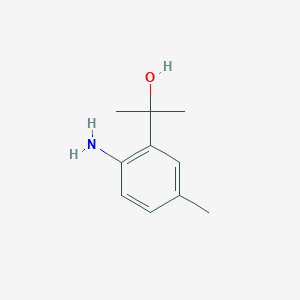
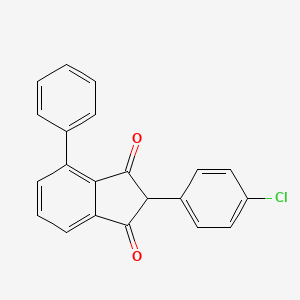
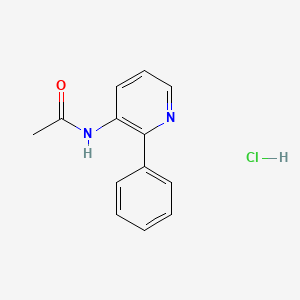
![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)
![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrobromide](/img/structure/B8616258.png)

